molecular formula C19H24O8 B1246454 bitalin A-12-O-beta-D-glucopyranoside

bitalin A-12-O-beta-D-glucopyranoside

Cat. No.: B1246454
M. Wt: 380.4 g/mol
InChI Key: TTWVIHLNMJFBMC-SWAOIJHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bitalin A-12-O-beta-D-glucopyranoside is a naturally occurring acetophenone glycoside isolated from Helichrysum italicum . This compound is a glycosylated derivative of 12-hydroxytremetone (bitalin A), with a molecular formula of C₁₉H₂₄O₈ and a molecular weight of 380.40 g/mol . It has been identified as a dual inhibitor of arachidonic acid metabolism, impacting key pathways in the inflammatory response . Research indicates that Bitalin A-12-O-beta-D-glucopyranoside exhibits significant topical anti-inflammatory activity. In vivo studies using a model of phospholipase A2 (PLA2)-induced mouse paw edema demonstrated that this compound was one of the most active, reducing edema by 65% . This suggests its research value lies in its potential to modulate specific enzymes and pathways involved in inflammation. The compound's predicted ADMET properties indicate it is not a substrate for P-glycoprotein and has a low probability of inhibiting several major cytochrome P450 enzymes, including CYP2C9, CYP2D6, and CYP1A2 . Bitalin A-12-O-beta-D-glucopyranoside is supplied as a high-purity compound for research purposes only. It is ideal for investigators exploring the mechanisms of natural product-based anti-inflammatory agents, the pharmacology of acetophenones, and the role of glycosylation in bioactive compound activity. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C19H24O8

Molecular Weight

380.4 g/mol

IUPAC Name

1-[(2S)-2-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyprop-1-en-2-yl]-2,3-dihydro-1-benzofuran-5-yl]ethanone

InChI

InChI=1S/C19H24O8/c1-9(8-25-19-18(24)17(23)16(22)15(7-20)27-19)14-6-12-5-11(10(2)21)3-4-13(12)26-14/h3-5,14-20,22-24H,1,6-8H2,2H3/t14-,15+,16+,17-,18+,19+/m0/s1

InChI Key

TTWVIHLNMJFBMC-SWAOIJHYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)OC(C2)C(=C)COC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)O[C@@H](C2)C(=C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C2)C(=C)COC3C(C(C(C(O3)CO)O)O)O

Synonyms

12-HTG cpd
12-hydroxytremetone-12-O-beta-D-glucopyranoside
bitalin A
bitalin A-12-O-beta-D-glucopyranoside

Origin of Product

United States

Preparation Methods

Core Glycosylation Strategies

The synthesis of β-D-glucopyranosides typically involves the coupling of a protected glucose derivative with an aglycone (the non-sugar component) under controlled conditions. A critical step is the stereoselective formation of the β-glycosidic bond, which requires precise manipulation of protecting groups and reaction parameters. For bitalin A-12-O-β-D-glucopyranoside, the aglycone corresponds to the bitalin A backbone, a benzofuran-based structure with a ketone functional group at position 5.

Protecting Group Selection

Glucose hydroxyl groups are often protected as acetyl or benzylidene derivatives to direct reactivity toward the desired position. For example, the use of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as a glycosyl donor ensures that the anomeric carbon (C1) remains the primary site for nucleophilic attack. This approach has been successfully employed in the synthesis of octyl-β-D-glucopyranoside, where zinc oxide catalyzed the reaction between tetraacetylated bromoglucose and octanol, yielding a 55–65% isolated product after deprotection.

Stereochemical Control

The β-configuration of the glycosidic bond is achieved through neighboring group participation (NGP) by the C2 acetyl group. This mechanism stabilizes the oxocarbenium ion intermediate, favoring the formation of the β-anomer. In the absence of such participation, the reaction may proceed via an SN2 pathway, leading to inversion of configuration.

Proposed Synthetic Route for Bitalin A-12-O-β-D-Glucopyranoside

Step 1: Preparation of the Glycosyl Donor

The synthesis begins with the protection of D-glucose as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Scheme 1). This intermediate is commercially available or can be synthesized from methyl α-D-glucopyranoside via acetylation followed by bromination.

Scheme 1:
D-GlucoseAcetylationAc2O, H+2,3,4,6Tetra-O-acetyl-α-D-glucopyranoseBrominationHBr/AcOH2,3,4,6Tetra-O-acetyl-α-D-glucopyranosyl bromide\text{D-Glucose} \xrightarrow[\text{Acetylation}]{\text{Ac}_2\text{O, H}^+} 2,3,4,6-\text{Tetra-O-acetyl-α-D-glucopyranose} \xrightarrow[\text{Bromination}]{\text{HBr/AcOH}} 2,3,4,6-\text{Tetra-O-acetyl-α-D-glucopyranosyl bromide}

Step 2: Glycosylation of the Bitalin A Aglycone

The benzofuran aglycone (bitalin A) must be functionalized with a hydroxyl group at position 12 to serve as the glycosyl acceptor. Assuming this hydroxyl group is present or introduced via prior synthetic modification, the glycosylation proceeds as follows:

Reaction Conditions

  • Glycosyl Donor: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

  • Acceptor: Bitalin A (12-hydroxy derivative)

  • Catalyst: Zinc oxide (ZnO)

  • Solvent: Ethyl acetate or toluene

  • Temperature: Reflux (40–110°C)

  • Time: 20 hours

The reaction mechanism involves nucleophilic displacement of the bromide by the aglycone’s hydroxyl group, facilitated by ZnO. The use of aprotic solvents and mild bases (e.g., sodium carbonate during workup) minimizes side reactions such as hydrolysis.

Step 3: Deprotection of Acetyl Groups

Following glycosylation, the acetyl protecting groups are removed under basic conditions to yield the free β-D-glucopyranoside:

Deprotection Protocol

  • Reagent: Sodium methoxide (NaOMe) in methanol

  • Conditions: Stirring at room temperature for 4 hours

  • Neutralization: Ion-exchange resin (e.g., Zeo-Karb)

  • Purification: Precipitation via solvent antisolvent systems (e.g., acetone/isohexane)

This step restores the hydroxyl groups on the glucose moiety while preserving the β-glycosidic linkage.

Optimization and Challenges

ParameterOctyl-β-D-GlucopyranosideBitalin A-12-O-β-D-Glucopyranoside (Projected)
Glycosyl DonorTetraacetyl bromoglucoseTetraacetyl bromoglucose
AcceptorOctanol12-Hydroxy-bitalin A
CatalystZnOZnO
SolventEthyl acetateEthyl acetate/toluene
Reaction Time (h)2020–24
Yield After Deprotection55–65%50–60% (estimated)

Stereochemical Purity

Ensuring exclusive β-configuration requires rigorous control of reaction conditions. Polar aprotic solvents (e.g., DMF) or Lewis acids (e.g., Ag₂O) may enhance stereoselectivity but were not employed in the cited patent. Nuclear magnetic resonance (NMR) and optical rotation measurements are critical for confirming anomeric purity.

Purification Techniques

Crude products are typically purified via precipitation or column chromatography. For instance, octyl-β-D-glucopyranoside was isolated by adding water to the reaction mixture, followed by filtration and washing with methanol/water. High-performance liquid chromatography (HPLC) may be necessary for bitalin A-12-O-β-D-glucopyranoside due to its structural complexity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR: The β-configuration is confirmed by the anomeric proton signal at δ 4.3–4.6 ppm (J = 7–8 Hz).

  • ¹³C NMR: The anomeric carbon resonates at δ 100–105 ppm.

  • Mass Spectrometry: Molecular ion peaks corresponding to C₁₉H₂₄O₈ (m/z 380.1471) validate the molecular formula.

Chromatographic Purity

Thin-layer chromatography (TLC) and HPLC are employed to monitor reaction progress and final purity. The patent example utilized TLC with ethyl acetate/hexane (1:1) for this purpose .

Q & A

Q. What are the common synthetic routes for β-D-glucopyranoside derivatives, and how can they be optimized for reproducibility?

β-D-glucopyranosides are typically synthesized via glycosylation reactions. Key steps include:

  • Protecting group strategies : Use of acetyl, benzyl, or benzylidene groups to control regioselectivity (e.g., 4,6-O-benzylidene protection in disaccharide synthesis ).
  • Glycosyl donors : Trichloroacetimidate or thioglycoside donors for efficient coupling (e.g., disaccharide donor synthesis with trichloroacetimidate in hyaluronic acid analogs ).
  • Validation : Characterization via NMR (1H, 13C) and mass spectrometry to confirm glycosidic linkages and purity .

Q. How can researchers structurally characterize β-D-glucopyranosides to confirm their stereochemistry and substitution patterns?

  • NMR spectroscopy : Use DEPT-135 and HSQC to assign anomeric protons (δ 4.3–5.5 ppm for β-linkages) and verify sugar ring conformations .
  • X-ray crystallography : For unambiguous confirmation of absolute configuration (e.g., methyl galloyl-β-D-glucopyranoside structures ).
  • Enzymatic hydrolysis : β-glucosidase assays to validate glycosidic bond stability (e.g., o-nitrophenyl β-D-glucopyranoside as a substrate ).

Q. What in vitro assays are suitable for screening the biological activity of β-D-glucopyranosides?

  • Antioxidant activity : DPPH radical scavenging assays for phenolic glycosides (e.g., kaempferol-3-O-β-D-glucopyranoside ).
  • Enzyme inhibition : α-glucosidase or neuraminidase inhibition studies (e.g., curculigoside as an α-glucosidase substrate ).
  • Cell-based assays : Cytotoxicity screening in cancer cell lines (e.g., benzyl-protected glucosamine derivatives ).

Advanced Research Questions

Q. How can contradictory data in glycosylation reaction yields be resolved during β-D-glucopyranoside synthesis?

Contradictions often arise from:

  • Solvent effects : Compare yields in dichloromethane vs. acetonitrile, as polarity impacts donor activation .
  • Temperature control : Low-temperature conditions (−40°C) for stereoselective β-linkage formation .
  • Catalyst optimization : Use of Lewis acids (e.g., TMSOTf) or enzymatic catalysts (e.g., glycosynthases) to enhance regioselectivity .

Q. What advanced analytical techniques are critical for resolving complex glycoside mixtures in natural product extracts?

  • LC-HRMS/MS : Hyphenated with molecular networking to dereplicate glycosides (e.g., flavonoid-O-glucopyranosides in plant extracts ).
  • Ion mobility spectrometry : Separates isomers with identical masses but differing glycosidic linkages .
  • Isotopic labeling : 13C-glucose feeding studies to trace biosynthetic pathways .

Q. How do β-D-glucopyranoside substitutions (e.g., acyl or aryl groups) influence interactions with viral glycoproteins?

  • Molecular docking : Simulate binding to viral neuraminidase or spike proteins (e.g., sialoside analogs targeting influenza ).
  • Surface plasmon resonance (SPR) : Measure binding affinities of modified glucosides (e.g., benzyl-2-acetamido derivatives ).
  • Metadynamics simulations : Study glycoside flexibility during receptor binding .

Q. What strategies address challenges in scaling up β-D-glucopyranoside synthesis for preclinical studies?

  • Flow chemistry : Continuous glycosylation reactors to improve yield and reduce purification steps .
  • Enzymatic cascades : Combine glycosyltransferases and UDP-glucose recycling systems for sustainable production .
  • Quality-by-design (QbD) : DOE approaches to optimize reaction parameters (e.g., pH, temperature gradients) .

Methodological Best Practices

  • Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., PubChem data ).
  • Reproducibility : Document protecting group strategies and catalyst loadings in full (per Beilstein Journal guidelines ).
  • Ethical reporting : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bitalin A-12-O-beta-D-glucopyranoside
Reactant of Route 2
bitalin A-12-O-beta-D-glucopyranoside

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